

Application Notes and Protocols for VHL Ligand Identification Using BODIPY FL VH032

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Compound of Interest

Compound Name: BODIPY FL VH032

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **BODIPY FL VH032**, a high-affinity fluorescent probe, for the identification and characterization of von Hippel-Lindau (VHL) E3 ligase ligands. The protocols outlined below are designed for robust and sensitive screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.

Introduction

The von Hippel-Lindau (VHL) protein is a crucial component of the VHL-Elongin B-Elongin C (VCB) E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor-1 α (HIF-1 α) for proteasomal degradation.[1][2][3] Dysregulation of the VHL/HIF-1 α pathway is implicated in cancer and other diseases, making VHL a compelling target for therapeutic intervention. The development of Proteolysis Targeting Chimeras (PROTACs) has further intensified the search for novel, high-affinity VHL ligands.[4]

BODIPY FL VH032 is a potent and selective fluorescent probe developed for VHL.[4] It consists of the VHL ligand VH032 conjugated to a BODIPY FL fluorophore via a polyethylene glycol (PEG) linker.[5] This probe enables the development of sensitive and high-throughput compatible assays for the discovery and characterization of new VHL ligands.[4][6] This document provides detailed protocols for TR-FRET and FP assays using **BODIPY FL VH032**.

Principle of the Assays

Both TR-FRET and FP assays are homogeneous (no-wash) techniques that measure the binding of **BODIPY FL VH032** to the VHL protein complex. In a competitive binding format, a test compound that binds to VHL will displace the fluorescent probe, leading to a measurable change in the fluorescence signal.

- **TR-FRET Assay:** This assay relies on the transfer of energy from a long-lifetime terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged VCB complex to the BODIPY FL fluorophore (acceptor) on the VH032 probe.^[1] When the probe is bound to VCB, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal.^[1] A competing ligand will disrupt this interaction, leading to a decrease in the TR-FRET signal.^[1]^[2]
- **Fluorescence Polarization (FP) Assay:** This assay is based on the principle that a small, fluorescently labeled molecule (**BODIPY FL VH032**) tumbles rapidly in solution, resulting in low fluorescence polarization.^[7] Upon binding to a much larger protein complex (VCB), the rotation of the probe is significantly slowed, leading to an increase in fluorescence polarization.^[7] A competing ligand will displace the probe, causing it to tumble freely again and resulting in a decrease in the polarization signal.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various ligands as determined by TR-FRET and FP assays using **BODIPY FL VH032**.

Table 1: Binding Affinity of **BODIPY FL VH032** to VCB Complex

Assay Type	Kd (nM)	Reference
TR-FRET	3.01	^[1] ^[5]
FP	100.8	^[1] ^[2]

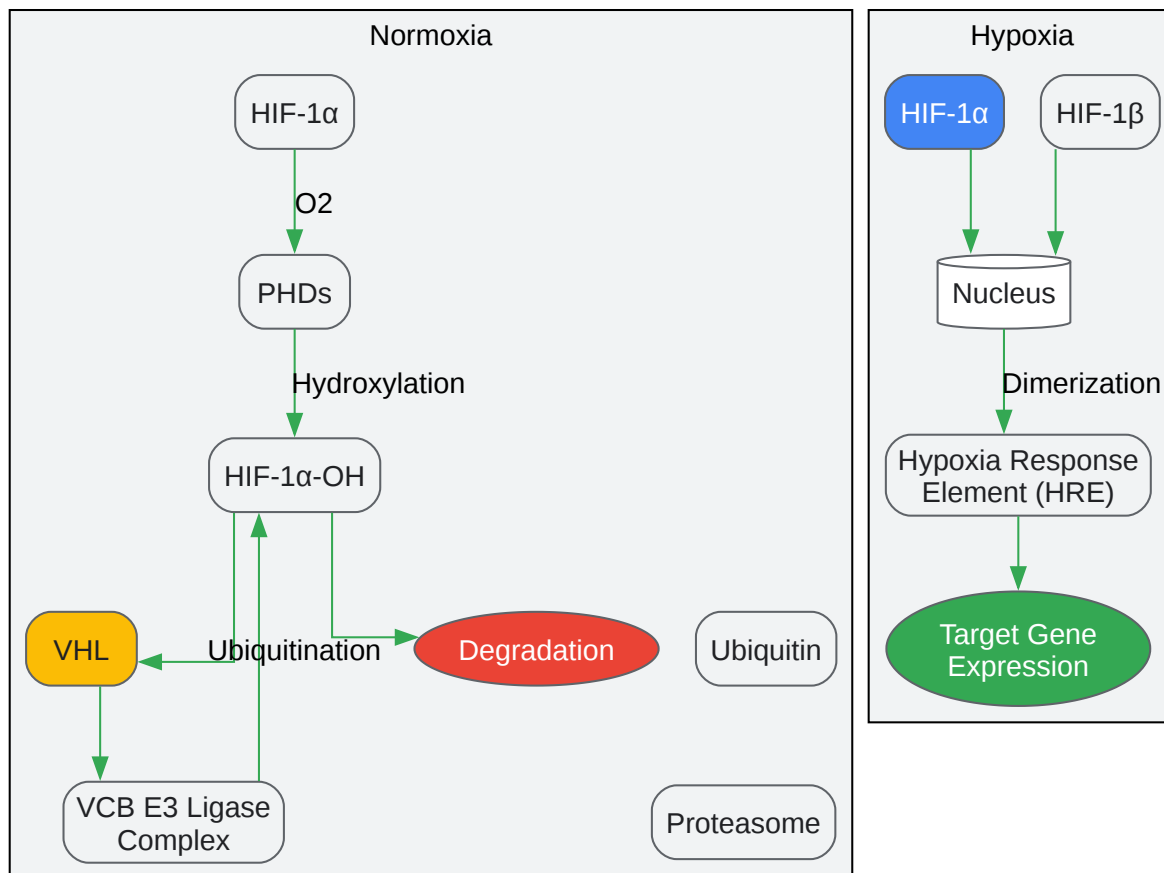
Table 2: Inhibitory Potency of VHL Ligands in the **BODIPY FL VH032** TR-FRET Assay

Compound	Ki (nM)	Reference
MZ1	6.3	[1]
VH032 amine	5700	[1]

Table 3: Inhibitory Potency of VHL Ligands in the **BODIPY FL VH032** FP Assay

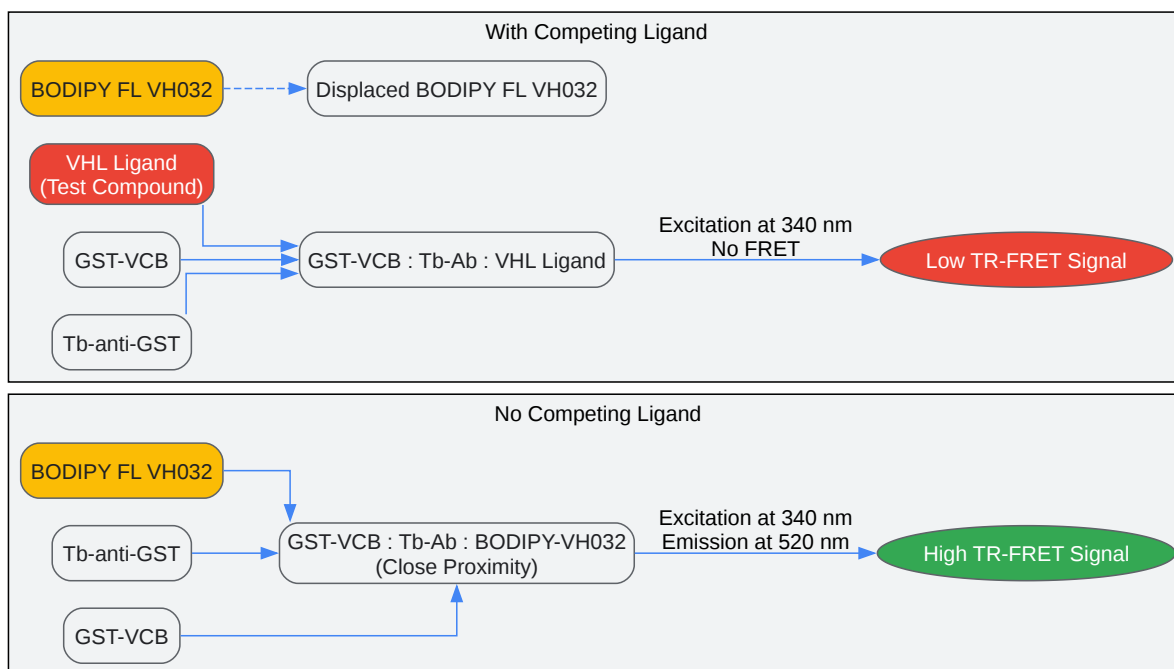
Compound	IC50 (nM)	Reference
VH298	44.31 (average)	[1]

Signaling Pathway and Experimental Workflow Diagrams



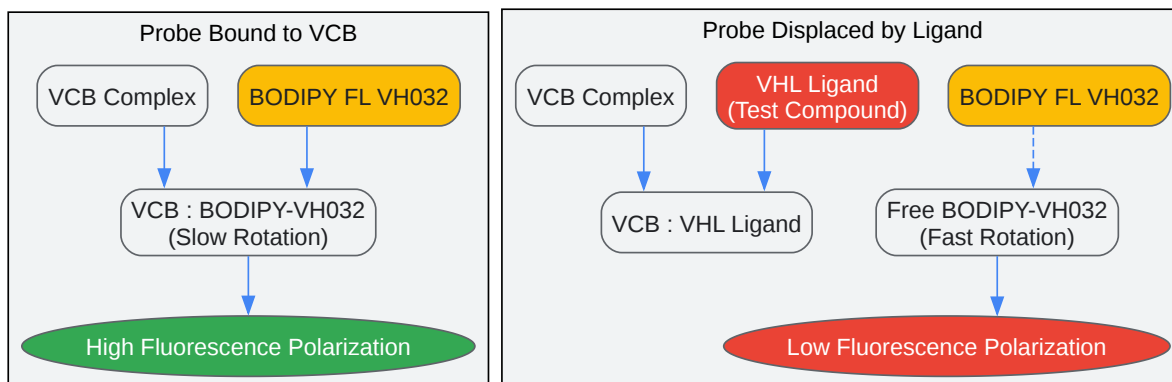
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Caption: VHL signaling pathway in normoxia and hypoxia.



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Caption: TR-FRET assay workflow for VHL ligand identification.



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Caption: Fluorescence Polarization assay workflow.

Experimental Protocols

Materials and Reagents

- **BODIPY FL VH032** (e.g., from Tocris Bioscience, TargetMol)
- GST-tagged VCB protein complex
- Terbium-labeled anti-GST antibody (for TR-FRET)
- Assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
- 384-well, low-volume, black, round-bottom plates
- Plate reader capable of TR-FRET and FP measurements
- Test compounds (dissolved in DMSO)
- Positive control (e.g., VH298)

- Negative control (DMSO)

Protocol 1: TR-FRET Competitive Binding Assay

- Reagent Preparation:
 - Prepare a stock solution of **BODIPY FL VH032** in DMSO.
 - Prepare a working solution of **BODIPY FL VH032** in assay buffer. A final concentration of around 10 nM is a good starting point.^[1]
 - Prepare a working solution of GST-VCB complex in assay buffer. The optimal concentration should be determined empirically but is expected to be in the low nanomolar range.
 - Prepare a working solution of Tb-anti-GST antibody in assay buffer.
 - Prepare serial dilutions of test compounds and controls in DMSO, followed by dilution in assay buffer.
- Assay Procedure:
 - Add 2 µL of diluted test compound or control to the wells of a 384-well plate.
 - Add 4 µL of a pre-mixed solution of GST-VCB and Tb-anti-GST antibody.
 - Add 4 µL of the **BODIPY FL VH032** working solution.
 - The final volume in each well should be 10 µL.
 - Mix the plate gently on a plate shaker.
 - Incubate the plate in the dark at room temperature for at least 90 minutes. The signal is stable for up to 300 minutes.^{[1][5]}
- Data Acquisition:
 - Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for BODIPY FL).

- The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 495 nm) * 10,000.
- Data Analysis:
 - Normalize the data to the positive (e.g., high concentration of VH298) and negative (DMSO) controls.
 - Plot the normalized response against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Kd of **BODIPY FL VH032** in the TR-FRET assay (3.01 nM).

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

- Reagent Preparation:
 - Prepare a stock solution of **BODIPY FL VH032** in DMSO.
 - Prepare a working solution of **BODIPY FL VH032** in assay buffer. A concentration of 10 nM is recommended as a starting point.[\[1\]](#)
 - Prepare a working solution of GST-VCB complex in assay buffer. The optimal concentration should be determined by titration, but a starting concentration of around 100 nM has been reported.[\[1\]](#)
 - Prepare serial dilutions of test compounds and controls in DMSO, followed by dilution in assay buffer.
- Assay Procedure:
 - Add 5 µL of diluted test compound or control to the wells of a 384-well plate.
 - Add 5 µL of the **BODIPY FL VH032** working solution.
 - Add 10 µL of the GST-VCB working solution.

- The final volume in each well should be 20 μ L.
- Mix the plate gently on a plate shaker.
- Incubate the plate in the dark at room temperature for 90 minutes.
- Data Acquisition:
 - Measure the fluorescence polarization using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
- Data Analysis:
 - Normalize the data to the positive and negative controls.
 - Plot the normalized response against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

BODIPY FL VH032 is a versatile and high-affinity fluorescent probe that enables sensitive and robust assays for the identification and characterization of VHL ligands. The TR-FRET and FP assays described here are suitable for high-throughput screening and lead optimization efforts in drug discovery programs targeting the VHL E3 ligase. The TR-FRET assay, in particular, offers higher sensitivity and is less prone to interference compared to the FP assay.^[1]

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